molecular formula C9H11N3O B1489811 (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1342082-12-5

(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B1489811
CAS No.: 1342082-12-5
M. Wt: 177.2 g/mol
InChI Key: UMGISEQJQQRKTG-UHFFFAOYSA-N
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Description

The compound “(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone” is an aromatic ketone, which is an important pharmaceutical intermediate, especially the pyridin-2-yl-methanone motifs .


Synthesis Analysis

The synthesis of this compound has gained extensive attention in recent years. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . A study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound involves an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .


Chemical Reactions Analysis

The chemical reactions involving this compound include the condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The compound undergoes reactions well to obtain the corresponding products in moderate to good yields .

Scientific Research Applications

Spectroscopic Properties

The study of the electronic absorption, excitation, and fluorescence properties of derivatives related to (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone, specifically 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into their spectroscopic behavior. These compounds exhibit dual fluorescence and charge transfer separation in various solvents. Quantum chemistry calculations aid in understanding the stabilization of these compounds through intramolecular hydrogen bonding and the effects on molecular orbital energies. This has implications for their potential use in materials science and photophysics (Al-Ansari, 2016).

Antimicrobial Activity

Derivatives of this compound have been synthesized and investigated for antimicrobial properties. For example, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed modest activity against certain bacterial and fungal strains, indicating potential as antimicrobial agents (Patel et al., 2011). Additionally, other derivatives have been synthesized and showed good antimicrobial activity, suggesting their potential utility in combating microbial infections and in pharmaceutical research (Kumar et al., 2012).

Anticancer Activity

Certain (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. Some compounds in this series were found to have higher anticancer activity than reference drugs, highlighting their potential in cancer therapy research (Hafez et al., 2016).

Molecular Docking and Design

The structural design and analysis of related compounds, such as those containing pyridin-4-yl)methanone, have been conducted through molecular docking studies. These studies help in understanding the interaction between these compounds and biological targets, which is crucial for drug design and development (Lynda, 2021). Furthermore, novel biologically potent heterocyclic compounds have been synthesized and assessed through molecular docking for their potential as anticancer and antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Katariya et al., 2021).

Mechanism of Action

Target of Action

Pyridine derivatives have been found to bind with high affinity to multiple receptors , which suggests that (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone may also interact with various biological targets.

Biochemical Pathways

. This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by other pyridine derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Future Directions

The future directions for this compound involve further exploration of its synthesis methods and potential applications. The current work provides new insights for water-involving oxidation reactions .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-5-12(6-7)9(13)8-3-1-2-4-11-8/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGISEQJQQRKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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